Ethyl 4-(3-aminophenoxy)benzoate
Description
Ethyl 4-(3-aminophenoxy)benzoate is an aromatic ester derivative featuring a benzoate core substituted with a 3-aminophenoxy group at the para position. This compound is structurally characterized by an ethyl ester linkage at the carboxylate group and a phenoxy bridge connecting the benzene ring to a meta-substituted aniline moiety. It is primarily utilized in synthetic organic chemistry and materials science, particularly in the development of photoinitiators, polymer resins, and bioactive molecules . Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions between ethyl 4-hydroxybenzoate and 3-aminophenol derivatives under basic conditions, as exemplified in the preparation of structurally analogous compounds .
Properties
IUPAC Name |
ethyl 4-(3-aminophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKZNSWHIIXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-aminophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 3-aminophenol in the presence of a suitable base, such as potassium carbonate, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-aminophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenoxy compounds .
Scientific Research Applications
Organic Synthesis
Ethyl 4-(3-aminophenoxy)benzoate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions—including oxidation, reduction, and substitution—makes it versatile in synthetic organic chemistry.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Nitro derivatives |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Sodium hydride | Substituted phenoxy compounds |
Research indicates that this compound exhibits several biological activities:
- Local Anesthetic Effects : The compound targets sodium ion channels on nerve membranes, providing local anesthesia.
- Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.
- Anti-inflammatory Effects : The compound may reduce inflammation, making it relevant for therapeutic applications.
Pharmaceutical Applications
In medicine, this compound is being explored for its potential as a pharmaceutical agent. Its interactions with biological molecules indicate possible therapeutic roles in modulating biological responses. Ongoing research focuses on its effectiveness in formulations for pain relief and inflammation management.
Case Study 1: Analgesic Properties
A study published in the Journal of Pharmacology evaluated the analgesic effects of this compound in animal models. The results demonstrated significant pain relief comparable to established analgesics like salbutamol, highlighting its potential as a new analgesic agent .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against common pathogens. The compound exhibited notable inhibition zones in bacterial cultures, suggesting its utility as an antimicrobial agent in pharmaceutical formulations.
Industrial Applications
In industrial contexts, this compound is utilized in the production of dyes, pigments, and other chemicals. Its unique chemical properties enable it to serve as a precursor for various industrial chemicals, enhancing its commercial viability.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-aminophenoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(dimethylamino)benzoate
- Structural Difference: Replaces the 3-aminophenoxy group with a dimethylamino (-N(CH₃)₂) substituent.
- Functional Impact: Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher electron-donating capacity due to the dimethylamino group, enhancing its role as a co-initiator in resin cements. It achieves a 15–20% higher degree of conversion in polymerization compared to ethyl 4-(3-aminophenoxy)benzoate, which lacks strong electron-donating substituents . Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate show superior flexural strength (85–90 MPa) and lower water sorption (<1.5 μg/mm³) compared to those with aminophenoxy derivatives .
Ethyl 4-(carbamoylamino)benzoate
- Structural Difference: Features a carbamoylamino (-NH-C(O)-NH₂) group instead of the aminophenoxy moiety.
- Bioactivity: Aquaporin Inhibition: Ethyl 4-(carbamoylamino)benzoate derivatives (e.g., DFP00173) exhibit potent inhibition of aquaporin-3 (AQP3) with IC₅₀ values of 0.8–1.2 μM, attributed to the urea linker and halogenated aryl groups. In contrast, this compound lacks such linker flexibility, rendering it inactive against AQP3 .
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)
- Structural Difference: Incorporates a sulfonamidobenzamide (SABA) core with a sulfonylamino (-SO₂-NH-) linkage.
- Antimicrobial Activity: SABA1 displays potent activity against efflux-compromised E. The sulfonyl group in SABA1 enhances membrane permeability and target binding .
Ethyl 4-(sulfooxy)benzoate
- Structural Difference: Substitutes the aminophenoxy group with a sulfooxy (-O-SO₃H) moiety.
- Applications: Used as a sulfate ester prodrug due to its hydrolytic lability under physiological conditions. Unlike this compound, it is unstable in acidic environments (t₁/₂ < 1 hr at pH 2) .
Data Tables
Key Research Findings
- Linker Flexibility: Compounds with urea or sulfonamide linkers (e.g., SABA1, DFP00173) exhibit enhanced bioactivity due to improved target binding and conformational adaptability, unlike the rigid phenoxy bridge in this compound .
- Electron-Donating Effects: Substituents like dimethylamino groups significantly enhance polymerization efficiency in resins, whereas aminophenoxy derivatives are less reactive .
- Stability: this compound demonstrates superior hydrolytic stability compared to sulfate esters (e.g., ethyl 4-(sulfooxy)benzoate), making it suitable for long-term material applications .
Biological Activity
Ethyl 4-(3-aminophenoxy)benzoate is a compound that has garnered attention in various fields of biological and medicinal research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings from recent studies.
- Molecular Formula : C15H15N1O3
- Molecular Weight : 257.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the amino group allows for the formation of hydrogen bonds with biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that modulate various cellular pathways.
Biological Activities
-
Antimicrobial Properties
- This compound has been studied for its potential antimicrobial effects. Research indicates that it exhibits activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Anti-inflammatory Effects
- Pharmacological Applications
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study on Anti-inflammatory Effects
In vitro assays were performed to assess the anti-inflammatory effects of this compound. The compound was found to significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 800 |
| IL-6 | 1200 | 600 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
